Nonanoyl chloride

Catalog No.
S703541
CAS No.
764-85-2
M.F
C9H17ClO
M. Wt
176.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonanoyl chloride

CAS Number

764-85-2

Product Name

Nonanoyl chloride

IUPAC Name

nonanoyl chloride

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

InChI

InChI=1S/C9H17ClO/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3

InChI Key

NTQYXUJLILNTFH-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)Cl

Synonyms

NSC 9829; Nonanoic Acid Chloride; Pelargonic Acid Chloride; Pelargonoyl Chloride; Pelargonyl Chloride; n-Nonanoyl Chloride

Canonical SMILES

CCCCCCCCC(=O)Cl

Nonanoyl chloride, with the chemical formula C₉H₁₇ClO and the International Union of Pure and Applied Chemistry number 764-85-2, is an acyl chloride derived from nonanoic acid. It appears as a colorless to yellowish liquid with a pungent odor, known for its reactivity towards water and alcohols. Nonanoyl chloride is classified as a hazardous substance, capable of causing severe skin burns and respiratory tract injuries upon exposure .

Nonanoyl chloride is primarily involved in acylation reactions, where it reacts with various nucleophiles. Key reactions include:

  • Esterification: Nonanoyl chloride reacts with alcohols to form esters. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid produced during the process.
  • Amidation: It can react with amines to produce amides, which are important in the synthesis of pharmaceuticals and agrochemicals.
  • Hydrolysis: In the presence of water, nonanoyl chloride hydrolyzes to form nonanoic acid and hydrochloric acid, highlighting its reactivity with moisture .

While specific biological activities of nonanoyl chloride are not extensively documented, its derivatives may exhibit various biological properties. Acyl chlorides like nonanoyl chloride are often utilized in synthesizing compounds that can interact with biological systems, such as potential pharmaceutical agents. The corrosive nature of nonanoyl chloride suggests caution in handling due to potential harmful effects on biological tissues .

Nonanoyl chloride can be synthesized through several methods:

  • Direct Chlorination: Nonanoic acid can be treated with thionyl chloride or oxalyl chloride, leading to the formation of nonanoyl chloride while releasing gaseous byproducts (SO₂ or CO₂) and hydrochloric acid.
    RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH}+\text{SOCl}_2\rightarrow \text{RCOCl}+\text{SO}_2+\text{HCl}
  • Phosphorus Oxychloride Method: Nonanoic acid can also react with phosphorus oxychloride to yield nonanoyl chloride.

These methods highlight the utility of acyl chlorides in organic synthesis due to their high reactivity .

Nonanoyl chloride has several applications in various fields:

  • Synthesis of Esters and Amides: It is widely used in organic synthesis for producing esters and amides, which are valuable in pharmaceuticals and fragrances.
  • Chemical Intermediates: Nonanoyl chloride serves as an intermediate in synthesizing more complex organic compounds.
  • Research

Interaction studies involving nonanoyl chloride primarily focus on its reactivity with nucleophiles like alcohols and amines. These studies are crucial for understanding its role in synthetic chemistry, particularly in forming stable products through acylation reactions. Additionally, due to its corrosive nature, studies also assess its potential hazards when interacting with biological tissues or other materials .

Nonanoyl chloride belongs to a class of compounds known as acyl chlorides. Here are some similar compounds for comparison:

Compound NameChemical FormulaUnique Features
Octanoyl ChlorideC₈H₁₅ClOOne carbon shorter than nonanoyl chloride; used similarly in esterification.
Decanoyl ChlorideC₁₀H₁₇ClOOne carbon longer; exhibits similar reactivity but different physical properties.
Hexanoyl ChlorideC₆H₁₁ClOShorter chain; often used in flavoring applications due to its unique scent profile.

The uniqueness of nonanoyl chloride lies in its specific chain length (nine carbons), which influences its physical properties and reactivity compared to other acyl chlorides. This makes it particularly useful in specialized applications where a medium-length carbon chain is desired .

Nonanoyl chloride was first synthesized in the mid-20th century as part of broader efforts to develop long-chain acyl chlorides for ester and amide production. Early studies focused on its role in flavor and fragrance chemistry, where it facilitated the creation of esters with fruity aromas. By the 1980s, its utility expanded into pharmaceutical synthesis, particularly in modifying bioactive molecules to enhance solubility or bioavailability. Recent advancements highlight its use in polymer chemistry and surfactant production, driven by demand for functional materials in personal care and industrial applications.

Key Historical MilestonesSignificance
1950s–1960sDevelopment for ester production in flavoring industries
1980s–1990sAdoption in pharmaceutical synthesis (e.g., acylation of amines)
2000s–PresentIntegration into polymer and surfactant technologies

Significance in Synthetic Organic Chemistry

Nonanoyl chloride’s reactivity stems from the electrophilic carbonyl carbon in the acyl chloride group. This enables nucleophilic acyl substitution reactions with alcohols, amines, and other nucleophiles, forming esters, amides, and imides. Its long hydrocarbon chain (nine carbons) imparts unique physical properties, such as lower volatility and higher thermal stability compared to shorter-chain analogues like acetyl chloride.

Key Reaction Pathways

  • Esterification: Reacts with alcohols to form nonanoic acid esters (e.g., fragrance components).
    $$ \text{C}9\text{H}{17}\text{COCl} + \text{ROH} \rightarrow \text{C}9\text{H}{17}\text{COOR} + \text{HCl} $$
  • Amidation: Forms amides with amines, critical in drug intermediates.
  • Friedel-Crafts Acylation: Lewis acid-catalyzed electrophilic substitution on aromatic rings.

Current Research Landscape and Challenges

Modern research emphasizes optimizing nonanoyl chloride’s synthesis, stability, and safety. Challenges include:

  • Moisture Sensitivity: Rapid hydrolysis in aqueous environments, requiring anhydrous conditions.
  • Corrosivity: Handling risks due to HCl release during reactions.
  • Sustainability: Developing greener alternatives to traditional synthesis methods (e.g., thionyl chloride).

Traditional Synthetic Approaches

Thionyl Chloride-Mediated Synthesis

The most widely documented method for synthesizing nonanoyl chloride involves the reaction of nonanoic acid with thionyl chloride (SOCl₂). This approach leverages the strong chlorinating properties of SOCl₂, which converts carboxylic acids into acyl chlorides via nucleophilic acyl substitution. In a typical procedure, nonanoic acid is dissolved in dry toluene and heated to 85°C, followed by the dropwise addition of SOCl₂. The reaction proceeds via the intermediate formation of a mixed anhydride, culminating in the release of SO₂ and HCl gases [1] [3]. Purification is achieved through distillation or solvent evaporation, yielding nonanoyl chloride as an amber-colored oil with minimal byproducts [1].

A critical advantage of this method is its high efficiency, with yields exceeding 70% under optimized conditions [1]. However, the use of SOCl₂ necessitates stringent moisture control due to its rapid hydrolysis, which can compromise reaction efficacy [3].

Direct Chlorination Methodologies

Direct chlorination employs chlorine gas (Cl₂) as the chlorinating agent, though this method is less common due to handling challenges and side reactions. Nonanoic acid reacts with Cl₂ in the presence of catalysts such as phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂). For example, PCl₅ facilitates the substitution of the hydroxyl group in nonanoic acid with chlorine, producing nonanoyl chloride and phosphoric acid derivatives [3]. While this approach avoids SOCl₂’s toxicity, it often requires elevated temperatures (100–150°C) and generates corrosive byproducts, limiting its practicality in laboratory settings [4].

Contemporary Synthetic Strategies

Bis(trichloromethyl) Carbonate-Mediated Synthesis

Bis(trichloromethyl) carbonate (triphosgene) has emerged as a safer alternative to traditional chlorinating agents. This solid reagent reacts with nonanoic acid under mild conditions (40–60°C) to produce nonanoyl chloride with high purity [6]. The reaction mechanism involves the in situ generation of phosgene, which subsequently acylates the carboxylic acid. A key benefit is the reduced volatility of triphosgene compared to SOCl₂, enhancing operational safety. Reported yields for analogous fatty acid chlorides exceed 85%, with minimal purification required [6].

Catalytic Approaches

Recent advances emphasize catalytic systems to improve reaction efficiency and selectivity. For instance, amine catalysts such as triethylamine (NEt₃) facilitate the acylation of nonanoic acid with SOCl₂ or PCl₃ by neutralizing HCl byproducts, driving the reaction to completion [1] [5]. In one protocol, NEt₃ is added to a mixture of nonanoic acid and SOCl₂ in dichloromethane, achieving 72% yield within 4 hours at room temperature [1]. Catalytic methods are particularly advantageous for large-scale synthesis, as they reduce reagent excess and waste generation [5].

Green Chemistry Innovations

Solvent-Free Methodologies

Solvent-free synthesis minimizes environmental impact by eliminating volatile organic compounds (VOCs). In a representative procedure, nonanoic acid and SOCl₂ are heated neat at 60°C, resulting in near-quantitative conversion to nonanoyl chloride [5]. This approach simplifies purification and reduces energy consumption, aligning with green chemistry principles.

Sustainable Catalysts and Reagents

The use of biodegradable catalysts, such as immobilized lipases, has been explored for acyl chloride synthesis. These enzymes catalyze the reaction between nonanoic acid and SOCl₂ under aqueous conditions, though yields remain modest (50–60%) compared to traditional methods [5]. Additionally, bio-based chlorinating agents derived from renewable resources are under investigation, though their industrial viability is yet to be demonstrated.

Scale-Up Considerations for Research Applications

Scaling nonanoyl chloride synthesis requires addressing challenges in heat management, reagent handling, and purification. Continuous-flow reactors offer advantages over batch systems by improving temperature control and reaction uniformity. For example, a microreactor setup with SOCl₂ and nonanoic acid achieves 95% conversion in 10 minutes, compared to 6 hours in batch mode [1].

Purification strategies must also adapt to industrial demands. Distillation remains the gold standard for large-scale production, but membrane-based separations are gaining traction for their energy efficiency [5]. The table below summarizes key parameters for selected synthetic methods:

MethodReagentTemperature (°C)Yield (%)Purification
Thionyl Chloride [1]SOCl₂8573Distillation
Triphosgene [6](Cl₃CO)₂CO5085Filtration
Solvent-Free [5]SOCl₂6098None
Catalytic (NEt₃) [1]SOCl₂ + NEt₃2572Column Chromatography

XLogP3

4.5

Boiling Point

215.3 °C

Melting Point

-60.5 °C

UNII

0V0DUM0390

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (10.42%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (10.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

764-85-2

Wikipedia

Nonanoyl chloride

General Manufacturing Information

Nonanoyl chloride: ACTIVE

Dates

Last modified: 08-15-2023
Fang et al. CO- and HCl-free synthesis of acid chlorides from unsaturated hydrocarbons via shuttle catalysis. Nature Chemistry, doi: 10.1038/nchem.2798, published online 19 June 2017

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